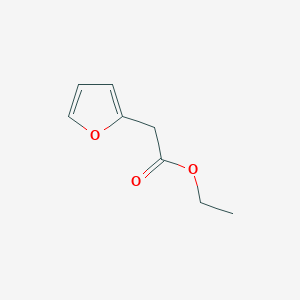

Ethyl 2-(furan-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(furan-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCXBPTUYRYPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4915-21-3 | |

| Record name | ethyl 2-(furan-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Furan 2 Yl Acetate

Reactions of the Furan (B31954) Ring System

The furan ring in ethyl 2-(furan-2-yl)acetate is an electron-rich aromatic system, making it susceptible to various reactions that target its heterocyclic structure. These include electrophilic substitutions, ring-opening events, and reduction pathways.

Electrophilic Aromatic Substitution Patterns

The furan ring is significantly more reactive towards electrophiles than benzene, with electrophilic reactions in furan estimated to be many orders of magnitude faster. chemicalbook.com Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 or C5 position. This regioselectivity is attributed to the greater stability of the carbocation intermediate (sigma complex) formed during the reaction, which can be stabilized by three resonance structures, compared to only two for attack at the C3 or C4 position. chemicalbook.compearson.comquora.com

In ethyl 2-(furan-2-yl)acetate, the C2 position is already substituted. The substituent, an ethyl acetate (B1210297) group (-CH₂COOC₂H₅), influences the position of subsequent electrophilic attacks. While the alkyl portion (-CH₂) is weakly activating, the adjacent carbonyl group has an electron-withdrawing character. However, due to the high intrinsic reactivity of the furan ring, substitution still proceeds. The primary site for electrophilic aromatic substitution on 2-substituted furans is the vacant C5 position, which is electronically and sterically favored.

Common electrophilic substitution reactions applicable to ethyl 2-(furan-2-yl)acetate include nitration, halogenation, and Friedel-Crafts acylation. The specific conditions for these reactions must be carefully controlled to avoid polymerization or ring degradation, which are common side reactions with highly reactive furan compounds.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride (B1165640) | Ethyl 2-(5-nitrofuran-2-yl)acetate |

| Bromination | Br₂ / Dioxane | Ethyl 2-(5-bromofuran-2-yl)acetate |

Ring Opening and Rearrangement Mechanisms

The aromaticity of the furan ring imparts considerable stability, yet under certain conditions, it can undergo ring-opening reactions. These transformations are synthetically valuable as they convert the heterocyclic furan into linear, polyfunctionalized aliphatic compounds. rsc.org Such reactions typically require acidic conditions and can be influenced by factors like the solvent system and the nature of the substituents on the furan ring. oup.commdpi.com

For instance, hydrolysis with aqueous mineral acids, particularly under heating, can lead to the formation of γ-dicarbonyl compounds through a mechanism involving protonation of the furan oxygen, followed by nucleophilic attack by water. In the case of ethyl 2-(furan-2-yl)acetate, this would be expected to yield a derivative of levulinic acid. The presence of substituents, such as the ethyl acetate group, can influence the susceptibility of the ring to opening. oup.com Oxidative ring-opening is another pathway, often initiated by reagents like m-CPBA or NBS, which can lead to the formation of enediones. thieme-connect.com

Hydrogenation and Reduction Pathways

The furan ring can be catalytically hydrogenated to the corresponding saturated heterocyclic system, tetrahydrofuran. This transformation is a valuable method for producing aliphatic compounds from biomass-derived furanics. The hydrogenation of ethyl 2-(furan-2-yl)acetate specifically yields ethyl 2-(tetrahydrofuran-2-yl)acetate. cymitquimica.comnih.gov

This reaction is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous catalyst. The choice of catalyst is crucial for selectively reducing the furan ring without affecting the ester functionality.

Table 2: Catalysts and Conditions for Furan Ring Hydrogenation

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Raney® Nickel | H₂ atmosphere | Ethyl 2-(tetrahydrofuran-2-yl)acetate | google.com |

*Data from a similar furan-containing molecule, demonstrating the utility of Pd/C in furan ring reduction.

The reaction proceeds via the stepwise addition of hydrogen across the double bonds of the furan ring, ultimately resulting in the saturated tetrahydrofuran derivative.

Transformations Involving the Ester Functionality

The ethyl acetate group of the molecule undergoes typical ester reactions, including hydrolysis, transesterification, amidation, and hydrazinolysis. These reactions provide pathways to other important classes of compounds, such as carboxylic acids, different esters, amides, and hydrazides.

Hydrolysis and Transesterification Reactions

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.orglibretexts.org The reaction yields furan-2-ylacetic acid and ethanol (B145695). To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (NaOH). libretexts.orgchemguide.co.uk The products are the salt of the carboxylic acid (sodium 2-(furan-2-yl)acetate) and ethanol. The reaction goes to completion, and the free carboxylic acid can be obtained by subsequent acidification. chemguide.co.uk

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. By reacting ethyl 2-(furan-2-yl)acetate with a different alcohol (e.g., methanol) under acidic or basic catalysis, one can synthesize the corresponding methyl ester (methyl 2-(furan-2-yl)acetate) and ethanol. Using the new alcohol as the solvent can shift the equilibrium toward the desired product.

Amidation and Hydrazinolysis Reactions

The ester group can react with amines or hydrazine to form amides and hydrazides, respectively.

Amidation : The reaction of ethyl 2-(furan-2-yl)acetate with primary or secondary amines yields N-substituted 2-(furan-2-yl)acetamides. This reaction, often called aminolysis, typically requires heating or catalysis to proceed efficiently, as esters are less reactive than acyl chlorides. mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol.

Hydrazinolysis : The reaction of ethyl 2-(furan-2-yl)acetate with hydrazine hydrate (N₂H₄·H₂O) produces 2-(furan-2-yl)acetohydrazide. This hydrazide is a key intermediate in the synthesis of various heterocyclic compounds and other derivatives. scirp.orgnih.gov The reaction mechanism is analogous to amidation.

Table 3: Products from Ester Transformations

| Reaction | Reagent | Product |

|---|---|---|

| Acid Hydrolysis | H₂O, H⁺ | 2-(Furan-2-yl)acetic acid |

| Saponification | NaOH, H₂O | Sodium 2-(furan-2-yl)acetate |

| Amidation | R-NH₂ | N-Alkyl-2-(furan-2-yl)acetamide |

Reactivity of the Alpha-Methylene Group

The protons on the carbon atom alpha to the ester carbonyl group (the alpha-methylene group) of ethyl 2-(furan-2-yl)acetate are acidic. This acidity is a result of the inductive electron-withdrawing effect of the adjacent carbonyl group and the ability of the carbonyl to stabilize the resulting carbanion (enolate) through resonance. This activation allows the alpha-methylene group to serve as a nucleophilic center after deprotonation by a suitable base, forming the cornerstone of its reactivity.

While Aldol-type condensations are characteristic of aldehydes and ketones, esters like ethyl 2-(furan-2-yl)acetate undergo a similar and mechanistically related reaction known as the Claisen condensation. chemistrysteps.commasterorganicchemistry.com This reaction involves the nucleophilic attack of an ester enolate on the carbonyl group of another ester molecule, ultimately forming a β-keto ester. youtube.com

The mechanism begins with the deprotonation of the alpha-methylene group by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile. In a self-condensation reaction, it would attack the electrophilic carbonyl carbon of a second molecule of ethyl 2-(furan-2-yl)acetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester product. A full equivalent of base is required, as the resulting β-keto ester is more acidic than the starting material and is deprotonated, driving the reaction to completion. masterorganicchemistry.com

While specific studies on the self-condensation of ethyl 2-(furan-2-yl)acetate are not extensively documented in readily available literature, the reactivity of analogous systems is well-established. For instance, related Knoevenagel condensations, which involve the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, highlight the reactivity of such positions. Research has shown that compounds containing an active methylene group adjacent to heterocyclic rings readily participate in condensations with various aldehydes. In one such study, (4-(furan-2-yl)thiazol-2-yl)acetonitrile was condensed with substituted furfural (B47365) derivatives in the presence of piperidine as a basic catalyst.

Table 1: Knoevenagel Condensation of a Furan-Containing Acetonitrile (B52724) Derivative

| Reactant 1 | Reactant 2 (Aldehyde) | Base | Solvent | Product Yield |

| (4-(furan-2-yl)thiazol-2-yl)acetonitrile | Furan-2-carbaldehyde | Piperidine | Ethanol | High |

| (4-(furan-2-yl)thiazol-2-yl)acetonitrile | 5-(4-chlorophenyl)furan-2-carbaldehyde | Piperidine | Ethanol | 84% |

| (4-(furan-2-yl)thiazol-2-yl)acetonitrile | 5-(4-methoxyphenyl)furan-2-carbaldehyde | Piperidine | Ethanol | 81% |

This table illustrates the condensation reactivity of an active methylene group in a furan-containing compound, analogous to the expected reactivity of ethyl 2-(furan-2-yl)acetate. researchgate.net

Alkylation:

The enolate of ethyl 2-(furan-2-yl)acetate can be readily alkylated at the alpha-carbon by reaction with alkyl halides. This reaction is a powerful tool for forming new carbon-carbon bonds. libretexts.orgfiveable.me The process is typically carried out by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to ensure complete enolate formation. The resulting enolate then displaces the halide from an alkyl halide via an SN2 mechanism. libretexts.org

The choice of the alkylating agent is crucial and follows the general constraints of SN2 reactions; primary and methyl halides are most effective, while secondary halides react more slowly and tertiary halides are prone to elimination reactions. pressbooks.pub This methodology allows for the synthesis of a wide range of α-substituted furan-2-yl acetate derivatives.

Table 2: Representative α-Alkylation Reactions of Ester Enolates

| Ester Substrate | Base | Alkylating Agent (R-X) | Expected Product |

| Ethyl 2-(furan-2-yl)acetate | LDA | Iodomethane (CH₃I) | Ethyl 2-(furan-2-yl)propanoate |

| Ethyl 2-(furan-2-yl)acetate | NaH | Benzyl Bromide (BnBr) | Ethyl 2-(furan-2-yl)-3-phenylpropanoate |

| Ethyl 2-(furan-2-yl)acetate | LDA | Allyl Bromide (CH₂=CHCH₂Br) | Ethyl 2-(furan-2-yl)pent-4-enoate |

This table presents expected products from the alkylation of ethyl 2-(furan-2-yl)acetate based on well-established enolate alkylation principles.

Acylation:

Acylation of the alpha-methylene group can be achieved through a reaction analogous to alkylation, where the enolate reacts with an acylating agent like an acid chloride or anhydride. More commonly, α-acylation is accomplished via a crossed Claisen condensation between the ester enolate and a non-enolizable acylating partner, such as diethyl carbonate or ethyl formate, to introduce a carboxyl or formyl group, respectively. uwindsor.ca

A relevant synthetic transformation is the preparation of β-keto esters from ketones, which follows a similar principle of enolate formation followed by acylation. For example, the β-ketoester methyl 3-(furan-2-yl)-3-oxopropanoate has been synthesized from 2-acetylfuran. nsf.gov In this process, a base like sodium hydride is used to generate an enolate from the ketone, which is then carboxylated and alkylated. This demonstrates the feasibility of forming a β-dicarbonyl structure on a furan substrate, a transformation directly related to the acylation of ethyl 2-(furan-2-yl)acetate. nsf.gov

Table 3: Synthesis of a Furan-Containing β-Ketoester

| Substrate | Reagents | Product | Yield |

| 2-Acetylfuran | 1. NaH, Dimethyl Carbonate | Methyl 3-(furan-2-yl)-3-oxopropanoate | 85% |

| 2-Acetylfuran | 1. LDA; 2. ClCO₂Me | Methyl 3-(furan-2-yl)-3-oxopropanoate | 80% |

Data from a study on the synthesis of a key precursor, illustrating a relevant acylation-type transformation. nsf.gov

Radical and Photochemical Transformations

Radical Transformations:

The study of radical reactions involving furan derivatives often focuses on the reactivity of the heterocyclic ring itself, which is susceptible to attack by various radicals. Research on the atmospheric chemistry of furan and simple alkylfurans has shown that they react rapidly with hydroxyl (OH) radicals. researchgate.net These reactions are typically initiated by the addition of the OH radical to the double bonds of the furan ring, leading to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. researchgate.net This high reactivity of the furan ring suggests that under many radical-generating conditions, reactions at the ring would likely compete with or dominate over potential reactions at the alpha-methylene group, such as hydrogen atom abstraction. Specific investigations into radical-mediated reactions at the alpha-carbon of ethyl 2-(furan-2-yl)acetate are not widely reported.

Photochemical Transformations:

The photochemistry of furan-containing compounds can be complex, involving pathways such as cycloadditions, rearrangements, and photooxidations. jagranjosh.com The presence of the ester carbonyl group in ethyl 2-(furan-2-yl)acetate introduces a chromophore that can absorb UV light. General photochemical reactions of carbonyl compounds include Norrish Type I and Type II cleavages. However, the proximity of the furan ring, another photoactive moiety, could lead to more complex outcomes, including intramolecular rearrangements or reactions involving the solvent.

While the photochemical behavior of many complex organic molecules has been explored, specific studies detailing the photochemical transformations of ethyl 2-(furan-2-yl)acetate are scarce in the literature. The potential pathways remain an area open to investigation, with possibilities including rearrangements, cyclizations involving the furan ring, or photoreduction/oxidation depending on the reaction conditions and the presence of sensitizers or reactants. rsc.orgbaranlab.org

Design, Synthesis, and Structure Activity Relationship Sar Studies of Ethyl 2 Furan 2 Yl Acetate Analogs

Furan (B31954) Ring Modifications and Substituent Effects

The furan ring is a key component for biological activity, and its modification is a primary strategy in analog design. researchgate.net Alterations, including the introduction of various substituents or the fusion of the furan with other ring systems, can significantly impact the compound's electronic properties, steric profile, and binding interactions with biological targets. orientjchem.orgiiarjournals.org

Research has shown that even slight changes to the substitution pattern on the furan nucleus can lead to distinguishable differences in pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lyresearchgate.netwisdomlib.org For example, studies on furan-fused chalcones, which incorporate a furan ring into a larger structure, demonstrated that the attachment of the furan moiety enhanced antiproliferative activity against HL60 promyelocytic leukemia cells by more than twofold compared to the non-fused analog. nih.gov The position of fusion and substitution on the resulting benzofuran (B130515) structure was found to be critical, with different isomers showing markedly different activities. iiarjournals.org

The table below summarizes the antiproliferative activity of representative furan-fused chalcone (B49325) analogs, illustrating the impact of furan ring modification and substitution.

Ester Group Variations and Bioisosteric Replacements

The ethyl ester group in ethyl 2-(furan-2-yl)acetate is a primary site for modification to improve pharmacokinetic properties, such as metabolic stability and duration of action. Esters are often susceptible to hydrolysis by plasma esterases. A common strategy to overcome this is the use of bioisosteric replacement, where the ester functional group is exchanged for another group with similar physical or chemical properties that retains or improves biological activity. drughunter.comu-tokyo.ac.jp

Non-classical bioisosteres for carboxylic acids and esters often include five-membered heterocyclic rings such as tetrazoles, oxadiazoles, or triazoles. drughunter.com These rings can mimic the steric and electronic features of the ester or its hydrolyzed carboxylic acid form, participating in similar hydrogen bonding interactions, but are generally more resistant to metabolic degradation. u-tokyo.ac.jp For example, the replacement of a carboxylic acid with a tetrazole ring in the development of the angiotensin II receptor antagonist losartan (B1675146) led to a tenfold increase in potency and significantly improved bioavailability. drughunter.com

Applying this principle to furan-2-yl)acetate analogs, the ethyl ester could be replaced with various bioisosteres. The synthesis of furan-2-yl-acetamides is a direct approach, replacing the ester oxygen with a nitrogen atom. Further modifications can introduce more complex heterocyclic systems. For instance, a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole could be used to replace the ester linkage, potentially enhancing metabolic stability while maintaining the necessary geometry for receptor binding. drughunter.comu-tokyo.ac.jp Quantum studies have also explored the bioisosteric relationship between carboxylic acids and other groups like furan and sulfonamide, quantifying their electronic similarities. nih.gov

Side Chain and Linker Modifications

Modification of the acetate (B1210297) side chain and the linker connecting it to the furan ring provides another avenue for SAR exploration. Changes in the length, rigidity, and composition of this side chain can influence how the molecule fits into a target's binding site and alter its physicochemical properties, such as lipophilicity.

Another strategy is to introduce functional groups into the side chain. For example, in a series of 3(2H)-furanones, a parent compound was synthesized with a functionalized side chain that could be subsequently modified. nih.gov This modular approach allows for the preparation of a library of compounds with diverse side chains for biological screening, enabling a systematic exploration of SAR. nih.gov Similarly, research on 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine derivatives, where the furan is linked to a substituted pyrrolidine (B122466) ring, showed that modifications on the phenyl ring attached to the pyrrolidine were critical for activity as ST2 inhibitors. nih.gov

The table below shows the minimum inhibitory concentration (MIC) for selected 3-aryl-3-(furan-2-yl)propanoic acid derivatives against various microbes, highlighting the effect of side chain modifications.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates the precise fit and interaction with its molecular target. Conformational analysis, often aided by computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, is essential for understanding how a molecule's shape influences its function. rutgers.edudovepress.com

In 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), a series of active compounds are structurally aligned based on a common scaffold or a presumed bioactive conformation. mdpi.comnih.gov The models then generate contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, or hydrogen-bonding characteristics are favorable or unfavorable for activity. dovepress.comnih.gov

Biological Activities and Molecular Mechanistic Investigations of Ethyl 2 Furan 2 Yl Acetate Derivatives in Vitro and in Silico

Antimicrobial Activity and Proposed Mechanistic Insights

Derivatives of Ethyl 2-(furan-2-yl)acetate have demonstrated notable efficacy against a range of microbial pathogens. The core furan (B31954) structure is a key pharmacophore that has been exploited through chemical modification to enhance antimicrobial potency.

Antibacterial Effects

Novel synthetic derivatives of Ethyl 2-(furan-2-yl)acetate have shown promising antibacterial activity. One study focused on creating a series of pyrazole derivatives containing the furan moiety. These compounds were tested against a panel of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Several of the synthesized compounds exhibited significant antibacterial action, with minimum inhibitory concentration (MIC) values indicating their potential as effective antibacterial agents.

Another class of derivatives, hydrazide-hydrazones of 2-(furan-2-yl)acetic acid, also displayed considerable antibacterial properties. The mechanism for some furan-based compounds is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these derivatives can interact with and inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, thereby leading to bacterial cell death.

Antifungal Properties

The antifungal potential of Ethyl 2-(furan-2-yl)acetate derivatives has also been a subject of investigation. The aforementioned pyrazole derivatives were evaluated for their efficacy against fungal pathogens, including Aspergillus niger and Candida albicans. The results demonstrated that some of these compounds possess potent antifungal activity, comparable in some cases to standard antifungal drugs. This highlights the versatility of the furan scaffold in developing broad-spectrum antimicrobial agents.

Antitumor and Cytotoxic Activity Studies

The furan ring is a structural motif present in numerous compounds with established anticancer properties. Consequently, derivatives of Ethyl 2-(furan-2-yl)acetate have been explored for their potential as cytotoxic agents against various cancer cell lines.

Apoptosis Induction and Associated Signaling Pathways (e.g., Caspase Activation, Bcl-2/Bax Modulation)

While the broader class of furan-containing compounds has been investigated for apoptosis-inducing capabilities, specific studies detailing these mechanisms for derivatives of Ethyl 2-(furan-2-yl)acetate are not extensively documented in the available literature. Apoptosis, or programmed cell death, is a critical target for cancer therapy, and its induction often involves the activation of caspase enzymes and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. Further research is required to specifically elucidate the role of Ethyl 2-(furan-2-yl)acetate derivatives in these precise pathways.

Cell Cycle Perturbation Analysis

The disruption of the cancer cell cycle is another key strategy in antitumor drug development. Certain furan derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting tumor proliferation. However, specific analyses of cell cycle perturbation directly attributable to Ethyl 2-(furan-2-yl)acetate derivatives are not detailed in the currently reviewed scientific reports. This remains a potential area for future investigation to fully characterize their anticancer profile.

Inhibition of Specific Molecular Targets (e.g., STAT3, DNA Gyrase, Topoisomerase IV)

Research into the precise molecular targets of Ethyl 2-(furan-2-yl)acetate derivatives has identified several key enzymes and signaling proteins. As noted in the context of their antibacterial action, certain furan derivatives are effective inhibitors of DNA gyrase and topoisomerase IV. These enzymes are also vital for human cell replication, and their inhibition is a validated strategy in cancer chemotherapy.

Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical mediator of tumor cell survival, proliferation, and invasion. The inhibition of the STAT3 signaling pathway is a promising approach in cancer treatment. Studies have shown that some furan-containing compounds can effectively inhibit STAT3 signaling, suggesting a potential mechanism of action for derivatives within this chemical class. While these findings point to promising therapeutic targets, direct evidence specifically linking Ethyl 2-(furan-2-yl)acetate derivatives to STAT3 inhibition requires more focused investigation.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Derivatives of Ethyl 2-(furan-2-yl)acetate have been investigated for their effects on cellular oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. Studies on various furan derivatives have shown their potential to modulate oxidative stress responses. nih.gov For instance, certain furanones have demonstrated the ability to protect erythrocyte membranes from ion-induced oxidative damage. nih.gov

In broader studies, ethyl acetate (B1210297) fractions of plant extracts rich in phenolic and flavonoid compounds have shown significant activity in attenuating oxidative stress. nih.govmdpi.com These fractions have been observed to downregulate ROS and malondialdehyde (MDA), a marker for lipid peroxidation. nih.gov While not focused directly on Ethyl 2-(furan-2-yl)acetate, these findings suggest that the ethyl acetate functional group, in combination with aromatic structures like furan, may contribute to the mitigation of oxidative stress. The mechanisms often involve the regulation of key signaling pathways and the scavenging of free radicals that initiate oxidative damage. nih.gov

Antiviral Properties and Mechanisms of Action

The furan scaffold is a core component in many compounds exhibiting a wide spectrum of biological activities, including antiviral properties. researchgate.netorientjchem.org Furan derivatives have been identified as potential inhibitors of various viruses, such as HIV, influenza, and hepatitis C. orientjchem.org The versatility of the furan ring allows for structural modifications that can enhance binding to viral targets and interfere with the viral life cycle. orientjchem.org

Research into specific furan-containing compounds has demonstrated their potential as antiviral agents. For example, a series of synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides incorporating a furan moiety were evaluated for their antiviral activity. nih.gov Several of these analogues proved to be active against the influenza A/H3N2 virus, with the most potent compounds exhibiting an EC50 value of approximately 1 µM. nih.gov These findings highlight the importance of the furan structure in the development of new therapeutic agents for viral infections. nih.govijabbr.com The mechanism of action for such compounds can involve the inhibition of crucial viral processes like membrane fusion. nih.gov

Antioxidant Effects and Mechanistic Pathways (e.g., Hydrogen Atom Transfer)

The antioxidant capacity of furan derivatives is a significant area of study, with many natural and synthetic furans demonstrating the ability to neutralize harmful free radicals. nih.gov One of the primary mechanisms through which phenolic and heterocyclic compounds exert their antioxidant effects is Hydrogen Atom Transfer (HAT). bohrium.com In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. mdpi.com

The efficiency of the HAT process is largely determined by the bond dissociation enthalpy (BDE) of the bond being broken (e.g., an O-H bond in a phenolic antioxidant). bohrium.com While the direct HAT potential of Ethyl 2-(furan-2-yl)acetate is not extensively detailed, the furan ring itself is a component of many bioactive compounds with recognized antioxidant activity. researchgate.net For instance, studies on polydopamine, a synthetic melanin analog containing catechol and ortho-quinone units, have shown that the reduction of quinone moieties by hydroperoxyl radicals occurs via a HAT mechanism, which is key to its antioxidant activity. nih.govnih.govresearchgate.net This highlights how structural components within a larger molecule can participate in HAT to confer antioxidant properties. Furan derivatives, particularly those with hydroxyl substitutions, are explored for their ability to scavenge radicals through such mechanisms. nih.gov

Enzyme Inhibitory Kinetics and Structural Basis (e.g., Tyrosinase Inhibition)

Furan derivatives have emerged as potent inhibitors of various enzymes, with tyrosinase being a notable target. researchgate.net Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, and its inhibition is of great interest in cosmetology and medicine for treating hyperpigmentation disorders. nih.govmdpi.com

A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives (furan-chalcones) were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov Among the tested compounds, one derivative featuring a 2,4-dihydroxyphenyl group (compound 8 in the study) displayed exceptionally potent tyrosinase inhibitory activity. nih.gov Its IC50 values were significantly lower than that of the standard inhibitor, kojic acid, for both monophenolase and diphenolase substrates. nih.gov

Table 1: Tyrosinase Inhibitory Activity of a Potent Furan-Chalcone Derivative

| Compound | Substrate | IC50 (µM) |

|---|---|---|

| Compound 8 | L-tyrosine | 0.0433 ± 0.0016 |

| L-DOPA | 0.28 ± 0.01 | |

| Kojic Acid (Standard) | L-tyrosine | 19.97 ± 0.36 |

Data sourced from a study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives. nih.gov

Enzyme kinetic studies, analyzed using Lineweaver-Burk plots, determined that this potent derivative acts as a mixed-type inhibitor. nih.gov The inhibition constants (Ki) were calculated to be 0.012 µM and 0.165 µM, indicating a high affinity for the enzyme. nih.gov Molecular docking simulations provided a structural basis for this inhibition, suggesting that the compound can bind to both the catalytic and allosteric sites of tyrosinase. nih.gov The computational analysis further revealed interactions with key amino acid residues in the enzyme's active site pocket, such as ASN260 and MET280. nih.gov These findings underscore the potential of furan-based structures as scaffolds for designing highly effective enzyme inhibitors. nih.govconsensus.app

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms within ethyl 2-(furan-2-yl)acetate.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the molecular structure.

¹H NMR: The ¹H NMR spectrum of ethyl 2-(furan-2-yl)acetate displays characteristic signals for each unique proton. The ethyl group presents as a quartet for the methylene (B1212753) (-CH₂) protons, split by the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, split by the methylene protons. The methylene protons of the acetate (B1210297) group appear as a singlet, while the three protons on the furan (B31954) ring show distinct signals in the aromatic region, with their splitting patterns (doublet, doublet of doublets) revealing their coupling relationships.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. researchgate.net Signals corresponding to the carbonyl carbon of the ester, the carbons of the furan ring, and the carbons of the ethyl group are observed at distinct chemical shifts. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 2-(furan-2-yl)acetate Note: Data are representative and can vary slightly based on the solvent and spectrometer frequency.

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1.25 | t | 7.1 | 3H | -OCH₂CH ₃ | |

| 3.75 | s | - | 2H | -C(=O)CH ₂- | |

| 4.15 | q | 7.1 | 2H | -OCH ₂CH₃ | |

| 6.20 | d | 3.2 | 1H | Furan H3 | |

| 6.35 | dd | 3.2, 1.9 | 1H | Furan H4 | |

| 7.40 | d | 1.9 | 1H | Furan H5 | |

| ¹³C NMR | δ (ppm) | Assignment | |||

| 14.2 | -OCH₂C H₃ | ||||

| 34.5 | -C(=O)C H₂- | ||||

| 61.0 | -OC H₂CH₃ | ||||

| 108.2 | Furan C3 | ||||

| 110.8 | Furan C4 | ||||

| 142.5 | Furan C5 | ||||

| 145.1 | Furan C2 | ||||

| 169.5 | C =O |

This table is generated based on typical chemical shifts for the functional groups present.

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei. huji.ac.ilwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. wikipedia.org For ethyl 2-(furan-2-yl)acetate, an HSQC spectrum would show cross-peaks connecting the ¹H signal of each furan proton to its corresponding ¹³C signal, as well as correlations for the methylene and methyl groups, confirming the C-H connectivity throughout the molecule. huji.ac.il

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org In ethyl 2-(furan-2-yl)acetate, NOESY could show correlations between the methylene protons of the acetate group (-CH₂-) and the H3 proton on the furan ring, providing evidence for their spatial proximity and helping to define the molecule's preferred conformation. harvard.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.gov For ethyl 2-(furan-2-yl)acetate, the molecular formula is C₈H₁₀O₃. nih.gov The theoretical exact mass can be calculated from this formula and compared to the experimental value obtained from HRMS. The close agreement between the theoretical and measured mass confirms the elemental composition. rsc.orgnih.gov

Table 2: HRMS Data for Ethyl 2-(furan-2-yl)acetate

| Parameter | Value |

| Molecular Formula | C₈H₁₀O₃ nih.gov |

| Theoretical Exact Mass | 154.06299 Da nih.gov |

| Experimental Mass (Typical) | ~154.0630 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.comscispace.com In the analysis of ethyl 2-(furan-2-yl)acetate, a sample is injected into the GC, where it is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase. mdpi.com As the pure compound elutes from the GC column, it enters the mass spectrometer, which generates a characteristic mass spectrum (fragmentation pattern). This spectrum, along with the retention time from the GC, serves as a fingerprint for the compound, allowing for its unambiguous identification and the assessment of sample purity. nih.goveurl-pesticides.eu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy: An FTIR spectrum of ethyl 2-(furan-2-yl)acetate would show characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O (carbonyl) stretch of the ester group. Other significant peaks include C-O stretching vibrations for the ester and the furan ring's ether linkage, as well as C-H stretching and bending vibrations for the alkyl and furan ring components. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. researchgate.netnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For ethyl 2-(furan-2-yl)acetate, Raman spectroscopy would be effective in identifying the C=C stretching vibrations within the furan ring. globalresearchonline.net

Table 3: Key Vibrational Frequencies for Ethyl 2-(furan-2-yl)acetate

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | FTIR | ~1740 |

| C-O Stretch (Ester) | FTIR | ~1250-1050 |

| C=C Stretch (Furan Ring) | Raman/FTIR | ~1600-1450 |

| C-H Stretch (sp² and sp³) | FTIR | ~3100-2850 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structural properties of a molecule.

While a specific crystal structure for Ethyl 2-(furan-2-yl)acetate is not widely reported in the reviewed literature, analysis of closely related furan derivatives provides significant insight into the structural characteristics that can be expected. For instance, the crystal structure of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, a compound sharing the ethyl ester and furan-2-yl moieties, has been successfully determined. researchgate.netnih.gov

In the study of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, it was found that the compound crystallizes in the monoclinic system. researchgate.net The analysis revealed that the non-hydrogen atoms of the molecule, excluding the methyl carbon of the ethyl group, are nearly coplanar. researchgate.netnih.gov This planarity facilitates specific intermolecular interactions. The crystal packing is stabilized by C—H⋯O hydrogen bonds, which link molecules into centrosymmetric dimers. researchgate.net Such studies are vital for understanding how molecules interact in the solid state, influencing physical properties like melting point and solubility. The detailed data obtained from such an analysis is typically presented in a standardized format, as shown in the table below for this related compound.

Table 1: Crystal Data and Structure Refinement for (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate

| Parameter | Value |

|---|---|

| Empirical Formula | C10H9NO3 |

| Formula Weight | 191.18 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 4.6611 (2) |

| b (Å) | 19.8907 (9) |

| c (Å) | 20.9081 (9) |

| β (°) | 91.988 (4) |

| Volume (ų) | 1937.28 (15) |

| Z | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Chromatographic Methods for Purification and Separation

Chromatography is an essential technique for the separation, purification, and analysis of chemical compounds. For a compound like Ethyl 2-(furan-2-yl)acetate, various chromatographic methods are employed, each leveraging different principles of separation based on the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating components in a liquid mixture and is widely used for the analysis of furan derivatives. dgaequipment.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For furanic compounds, reverse-phase HPLC (RP-HPLC) is common. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid. sielc.comsielc.com This method is scalable and can be used for both analytical quantification and preparative isolation of impurities. sielc.com

Specialized HPLC columns can achieve specific separations. For instance, ion-exchange resin columns have been used to separate various furanic compounds, including 5-hydroxymethyl-2-furaldehyde (5HMF), furfural (B47365), and 2-furoic acid, by optimizing the concentration of acetonitrile in the mobile phase. dss.go.th Furthermore, chiral stationary phases, such as those based on derivatized β-cyclodextrin, are effective for the enantiomeric separation of chiral furan derivatives in the reverse-phase mode. nih.gov

Table 2: Example HPLC Conditions for Furan Derivative Analysis

| Parameter | Condition | Application |

|---|---|---|

| Column | PerkinElmer Aqueous C18 (100 mm x 4.6 mm, 3 µm) | General Furanic Compound Analysis s4science.at |

| Mobile Phase | Water/Acetonitrile (85:15) gradient | General Furanic Compound Analysis s4science.at |

| Detector | UV/Vis (278 nm) | Quantification s4science.at |

| Column | Aminex HPX-87H | Separation in Fruit Juices dss.go.th |

| Mobile Phase | 19% Acetonitrile / 81% 0.005 M Sulfuric Acid | Separation in Fruit Juices dss.go.th |

| Detector | Photodiode Array (PDA) | Identification and Quantification dss.go.th |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a premier technique for separating and analyzing volatile compounds. Ethyl 2-(furan-2-yl)acetate, due to its likely volatility, is well-suited for GC analysis. In this method, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The carrier gas is typically inert, such as helium. thepharmajournal.com When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural identification of the eluted compounds based on their mass spectra. nih.gov

The choice of column is critical for effective separation. Columns like the HP-5MS or HP-INNOWax are commonly used for analyzing furan derivatives in various matrices. nih.govresearchgate.netnih.gov A programmed oven temperature, which gradually increases during the analysis, allows for the separation of compounds with a wide range of boiling points. nih.gov GC-MS is particularly valuable for identifying furan derivatives in complex food samples or for analyzing the composition of essential oils and plant extracts. researchgate.net

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for column chromatography. libretexts.org The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) on a flat carrier such as glass or plastic. wisc.edu

To perform TLC, a small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent (the mobile phase). wisc.edu As the solvent ascends the plate via capillary action, it moves the sample components at different rates depending on their polarity and affinity for the stationary phase. wvu.edu For compounds like Ethyl 2-(furan-2-yl)acetate, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is often used as the mobile phase. wvu.edu After development, the separated spots, if colorless, are visualized using methods such as UV light or by exposing the plate to iodine vapor. rsc.orgrsc.org The retention factor (Rf value) for each spot can then be calculated to help identify the compounds. libretexts.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties and predicting the chemical reactivity of a molecule. These methods solve the Schrödinger equation for a molecule to determine its electron distribution and energy levels.

For Ethyl 2-(furan-2-yl)acetate, specific DFT studies are not widely available in the cited literature. However, such calculations would typically focus on several key parameters:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

While detailed DFT results for Ethyl 2-(furan-2-yl)acetate are not present in the surveyed literature, studies on related furan-containing molecules demonstrate that the furan (B31954) ring typically acts as an electron donor in chemical reactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

There are no specific molecular docking studies featuring Ethyl 2-(furan-2-yl)acetate against particular biological targets in the available scientific literature. A hypothetical docking study would involve:

Preparation of the Ligand: The 3D structure of Ethyl 2-(furan-2-yl)acetate would be generated and optimized for energy.

Selection and Preparation of a Receptor: A protein target of interest would be chosen, and its 3D structure (often from the Protein Data Bank) would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to fit the ligand into the receptor's binding site in multiple possible conformations, scoring each based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

The results, typically given as a binding affinity or score (e.g., in kcal/mol), would indicate how strongly Ethyl 2-(furan-2-yl)acetate might bind to the target protein, providing a basis for further experimental investigation.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. These simulations are used to study the conformational flexibility of a molecule and the stability of a ligand-receptor complex.

Specific MD simulation studies for Ethyl 2-(furan-2-yl)acetate are not reported in the reviewed literature. If such a study were performed, it would offer insights into:

Conformational Analysis: MD simulations can explore the different shapes (conformations) the molecule can adopt in solution and their relative stabilities. This is important as the biological activity of a molecule can depend on its conformation.

Binding Stability: Following a molecular docking study, an MD simulation of the ligand-receptor complex can assess its stability over time. By analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can determine if the ligand remains stably bound in the active site or if the complex is unstable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, untested compounds.

A comprehensive search of scientific databases did not reveal any QSAR models developed specifically from a dataset that includes Ethyl 2-(furan-2-yl)acetate. The development of a QSAR model relevant to this compound would require a collection of structurally similar furan derivatives with measured biological activity against a specific target. Molecular descriptors (physicochemical properties, electronic properties, etc.) for each compound would be calculated and used to create a regression model that links these descriptors to the observed activity. Such a model could then be used to predict the potential biological activity of Ethyl 2-(furan-2-yl)acetate and guide the design of more potent analogues.

In silico Absorption, Distribution, and Metabolism (ADME) Predictions

In silico ADME predictions use computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a potential therapeutic agent. Several key ADME-related parameters for Ethyl 2-(furan-2-yl)acetate have been calculated and are available in chemical databases. These descriptors help predict the compound's behavior in the body.

Key predicted properties include:

Lipophilicity (XLogP3): The predicted octanol-water partition coefficient is 1.2. This value suggests that the compound has moderate lipophilicity, which is often associated with good absorption and distribution characteristics.

Molecular Weight: At 154.16 g/mol , the compound adheres to Lipinski's Rule of Five (MW < 500), suggesting a higher likelihood of oral bioavailability.

Topological Polar Surface Area (TPSA): The TPSA is 39.4 Ų. This value is well below the common threshold of 140 Ų for good cell permeability, indicating that the molecule may readily cross biological membranes.

Hydrogen Bond Donors and Acceptors: The molecule has 0 hydrogen bond donors and 3 hydrogen bond acceptors. These values also fall within the guidelines of Lipinski's Rule of Five (donors ≤ 5, acceptors ≤ 10), further supporting the potential for good oral bioavailability.

Rotatable Bonds: With 4 rotatable bonds, the molecule possesses a degree of conformational flexibility, which can be important for binding to biological targets.

Table 1: Predicted Physicochemical and ADME Properties of Ethyl 2-(furan-2-yl)acetate

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Formula | C8H10O3 | Basic molecular composition. |

| Molecular Weight | 154.16 g/mol | Influences diffusion and absorption; complies with Lipinski's rules. |

| XLogP3 | 1.2 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 39.4 Ų | Correlates with cell permeability and bioavailability. |

| Hydrogen Bond Donors | 0 | Influences solubility and membrane transport. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

| Rotatable Bond Count | 4 | Relates to conformational flexibility and binding entropy. |

These in silico predictions suggest that Ethyl 2-(furan-2-yl)acetate possesses a favorable physicochemical profile for potential oral bioavailability and cell permeability. However, these are theoretical predictions and would require experimental validation.

Research Applications and Future Perspectives of Ethyl 2 Furan 2 Yl Acetate

Role as a Versatile Synthetic Building Block in Complex Organic Molecule Synthesis

The furan (B31954) moiety within Ethyl 2-(furan-2-yl)acetate serves as a versatile starting point for the construction of complex molecular architectures. Organic chemists utilize the furan ring as a latent diene in Diels-Alder reactions or as a precursor to other heterocyclic systems and carbocyclic compounds. The ester group provides a handle for various chemical transformations, including reduction, hydrolysis, amidation, and Claisen condensation, further extending its synthetic utility.

Researchers have demonstrated the use of furan-containing compounds as building blocks for a range of functionalized molecules. distantreader.org Methodologies for synthesizing polysubstituted furancarboxylates from various acyclic precursors have been developed, highlighting the importance of the furan scaffold in synthetic chemistry. researchgate.net For instance, efficient synthetic routes to densely substituted furans have been established using cyclization reactions under mild conditions. researchgate.net While direct large-scale synthesis examples starting from Ethyl 2-(furan-2-yl)acetate are specific to targeted molecules, its structural components are integral to established synthetic strategies. The Paal-Knorr synthesis, a classical method for preparing furans, underscores the fundamental importance of the furan ring itself, which can be further elaborated from simpler starting materials like acetoacetic esters. google.com The development of protocols for creating functionalized furans from accessible precursors indicates that derivatives of Ethyl 2-(furan-2-yl)acetate can serve as key intermediates in the synthesis of novel heterocyclic systems. distantreader.org

Applications in Chemical Biology and Development of Molecular Probes

In the field of chemical biology, there is a growing interest in developing molecular probes to study biological processes in real-time. The fluorescent properties of certain organic molecules are often harnessed for this purpose. Furan-containing compounds have shown promise as components of fluorescent probes, particularly as environmentally sensitive nucleoside analogues.

A study on furan-decorated nucleoside analogues identified 5-(fur-2-yl)-2'-deoxyuridine as a promising candidate for a responsive fluorescent probe in nucleic acids due to its favorable emission quantum efficiency and sensitivity to its microenvironment. nih.gov This furan-containing nucleoside was successfully incorporated into DNA oligonucleotides, where it formed stable duplexes and exhibited useful fluorescent features. nih.gov This research suggests a potential application for Ethyl 2-(furan-2-yl)acetate as a precursor for synthesizing such furan-modified nucleosides. The ethyl acetate (B1210297) portion of the molecule can be chemically modified to attach the furan ring to a biological scaffold, such as a nucleobase, to create novel molecular probes. The development of small-molecule fluorophores that can target specific organelles, such as the endoplasmic reticulum, further illustrates the potential for designing targeted probes from versatile chemical scaffolds. researchgate.net

Contributions to Drug Discovery and Lead Compound Optimization (excluding clinical trials)

The process of drug discovery involves identifying and optimizing lead compounds that exhibit a desired biological activity against a therapeutic target. biobide.comhilarispublisher.com Lead optimization is a critical phase where the chemical structure of a lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govdanaher.com Furan derivatives are found in a number of biologically active natural products and have been investigated for their therapeutic potential.

Ethyl 2-(furan-2-yl)acetate serves as a valuable scaffold for generating libraries of new chemical entities for screening. Its structure can be systematically modified to explore structure-activity relationships (SAR). For example, the furan ring can be substituted at various positions, and the ethyl ester can be converted into a wide range of amides, carboxylic acids, or other functional groups. These modifications allow medicinal chemists to fine-tune the molecule's properties to enhance its interaction with a biological target. The synthesis of novel furancarboxylate derivatives through efficient cyclization reactions provides access to polysubstituted furans that can be evaluated as potential lead compounds. researchgate.net The goal of lead optimization is to maximize the desired interactions with the target to improve activity and selectivity while minimizing off-target effects and toxicity. danaher.com

Below is a table representing a hypothetical lead optimization workflow starting from a scaffold like Ethyl 2-(furan-2-yl)acetate.

| Compound ID | Modification from Parent Scaffold | Target Binding Affinity (IC50, nM) | Selectivity vs. Off-Target | Solubility (µg/mL) |

|---|---|---|---|---|

| Scaffold-01 (Parent) | Ethyl 2-(furan-2-yl)acetate | 5200 | 1x | 150 |

| Analog-02 | Hydrolysis to Carboxylic Acid | 2100 | 3x | >500 |

| Analog-03 | Amidation with Piperidine | 850 | 15x | 120 |

| Analog-04 | Bromination at furan C5 | 450 | 25x | 80 |

| Analog-05 | Suzuki coupling at furan C5 with Phenylboronic acid | 150 | 50x | 50 |

Potential in Advanced Materials Science and Polymer Chemistry

Bio-based polymers are attracting significant attention as sustainable alternatives to petroleum-based plastics. d-nb.info Furan-based polymers, in particular, are being explored for their potential to replace materials like polyethylene (B3416737) terephthalate (B1205515) (PET). semanticscholar.org 2,5-Furandicarboxylic acid (FDCA) is a key bio-based monomer used in the synthesis of these polymers, most notably polyethylene furanoate (PEF). researchgate.net

Ethyl 2-(furan-2-yl)acetate can be considered a potential precursor for the synthesis of furan-based monomers. Through chemical transformations, such as oxidation of the methylene (B1212753) group and the furan ring, it could be converted into derivatives of FDCA. Furthermore, reduction of the ester functionality to an alcohol would yield 2-(furan-2-yl)ethanol, which could be used as a monomer in the synthesis of certain polyesters or polyurethanes. The enzymatic synthesis of furan-based copolyesters has been demonstrated using monomers like dimethyl 2,5-furandicarboxylate and 2,5-bis(hydroxymethyl)furan, showcasing the versatility of furan derivatives in creating polymers with a range of properties. d-nb.info The incorporation of the rigid furan ring into polymer backbones can impart high thermal and mechanical stability. d-nb.info Research into furan-based dimethacrylate resins for thermosets further highlights the potential for creating high-performance materials from furan building blocks. researchgate.net

The following table summarizes key furan-based monomers and the potential role of Ethyl 2-(furan-2-yl)acetate as a precursor.

| Furan-Based Monomer | Resulting Polymer Type | Key Properties | Potential Synthetic Route from Ethyl 2-(furan-2-yl)acetate |

|---|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF) | High barrier properties, thermal stability | Multi-step oxidation of furan ring and acetate side chain |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Renewable, potential for thermosets | Reduction of ester and subsequent functionalization of the furan ring |

| Furfuryl alcohol | Furan resins | Thermosetting, chemical resistance | Decarboxylation and reduction pathways |

Interdisciplinary Research Directions (e.g., Chemical Ecology, Environmental Chemistry)

The application of chemical principles to ecological and environmental questions opens up new avenues for research. In chemical ecology, furan derivatives are known to be components of natural fragrances and signaling molecules. While Ethyl 2-(furan-2-yl)acetate itself is not widely cited as a natural product, its structural motifs are present in compounds with biological significance. Its pleasant, fruity odor suggests potential applications in the fragrance industry, which often intersects with chemical ecology through the study of plant volatiles.

From an environmental chemistry perspective, understanding the fate and behavior of synthetic compounds in the environment is crucial. laus.group This includes studying their biodegradability and potential for bioaccumulation. chemrxiv.org The use of ethyl acetate as a "green solvent" in chemical synthesis, including polymer synthesis, is well-documented, suggesting that ester compounds of this nature are viewed favorably from an environmental standpoint. rsc.org Studies on the environmental fate of furan-based compounds are ongoing, particularly as bio-based polymers become more widespread. Research into the biodegradation of these polymers and their constituent monomers will be essential to fully assess their environmental impact. researchgate.net The biodegradability of furan-based copolyesters can be tailored by copolymerization with aliphatic monomers, indicating that material design can be used to control environmental persistence. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(furan-2-yl)acetate to maximize yield?

- Methodological Answer : The synthesis typically involves esterification of 2-(furan-2-yl)acetic acid with ethanol under acid catalysis. Key steps include refluxing in anhydrous ethanol with concentrated sulfuric acid as a catalyst, followed by purification via vacuum distillation or column chromatography. Reaction optimization should focus on temperature control (60–80°C), stoichiometric ratios (1:1.2 acid-to-ethanol), and inert atmosphere to prevent oxidation of the furan ring. Crystallization from ethanol/water mixtures can improve purity .

Q. Which analytical techniques are most effective for characterizing the purity of Ethyl 2-(furan-2-yl)acetate?

- Methodological Answer :

- HPLC-DAD : Effective for detecting impurities (e.g., unreacted starting materials) with a C18 column and mobile phase of acetonitrile/water (70:30 v/v) at 254 nm .

- NMR Spectroscopy : H and C NMR confirm structural integrity; key signals include the furan proton at δ 6.3–7.2 ppm and the ester carbonyl at δ 170–175 ppm .

- Mass Spectrometry : High-resolution MS (Exact Mass: ~168.0423 g/mol) validates molecular formula (CHO) .

Q. What safety precautions are essential when handling Ethyl 2-(furan-2-yl)acetate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile ethanol and acidic vapors.

- Waste Disposal : Collect organic waste in halogen-free containers for incineration. Avoid aqueous disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How can regioselective functionalization of the furan ring in Ethyl 2-(furan-2-yl)acetate be achieved for targeted drug design?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Introduce halogens (e.g., bromine) at the 5-position of the furan ring using NBS (N-bromosuccinimide) under UV light .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh) enables C–C bond formation at the 2-position .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the ester during functionalization, followed by TBAF-mediated deprotection .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for derivatives of Ethyl 2-(furan-2-yl)acetate?

- Methodological Answer :

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify metabolites that reduce in vivo efficacy. Use LC-MS/MS for metabolite profiling .

- Protein Binding Studies : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability discrepancies .

- Species-Specific Modeling : Compare murine vs. bovine serum albumin interactions using surface plasmon resonance (SPR) to explain divergent biochemical outcomes .

Q. How does the introduction of electron-withdrawing groups (EWGs) on the furan moiety influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic Studies : Substituents like nitro (–NO) at the 5-position increase the electrophilicity of the ester carbonyl, accelerating hydrolysis rates (e.g., in NaOH/EtOH). Monitor via H NMR by tracking ester peak disappearance .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show EWGs lower the LUMO energy of the ester, enhancing susceptibility to nucleophilic attack .

- Synthetic Applications : EWGs enable one-pot amidation with primary amines (e.g., glycine ethyl ester) under mild conditions (room temperature, DIPEA catalyst) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity of Ethyl 2-(furan-2-yl)acetate derivatives?

- Methodological Answer :

- Strain-Specific Testing : Re-evaluate MIC (Minimum Inhibitory Concentration) against standardized ATCC strains (e.g., E. coli ATCC 25922) to control for genetic variability .

- Biofilm vs. Planktonic Assays : Use crystal violet staining to assess biofilm inhibition, which may explain false negatives in traditional broth microdilution .

- Synergistic Studies : Test combinations with β-lactam antibiotics to identify potentiation effects masked in single-agent screens .

Experimental Design Considerations

Q. What forced degradation protocols are recommended for stability studies of Ethyl 2-(furan-2-yl)acetate under ICH guidelines?

- Methodological Answer :

- Acidic/Basic Hydrolysis : Reflux in 0.1M HCl (40°C, 24h) and 0.1M NaOH (60°C, 6h) to identify ester hydrolysis products.

- Oxidative Stress : Expose to 3% HO at 25°C for 48h; monitor furan ring oxidation via HPLC .

- Photolytic Degradation : Use a UV chamber (320–400 nm) for 48h; assess dimerization or ring-opening by LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.